(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate
Description
(2R,3S)-Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate (CAS: 1231732-20-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aromatic amine and an ethyl ester group. Its molecular formula is C₁₉H₂₈N₂O₄, with a molecular weight of 348.44 g/mol . The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or protease inhibitors, where stereochemical control is critical. It requires storage in a dark, dry environment at 2–8°C to prevent degradation, indicating sensitivity to light and moisture .
Key structural attributes include:
- Piperidine core: A six-membered nitrogen-containing ring.
- Boc-protected para-aminophenyl group: Enhances solubility and stabilizes the amine during synthetic steps.
- Ethyl ester moiety: Likely influences lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl (2R,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPXBYPQNSPNGL-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- CAS Number : 1257871-36-5
The compound exhibits a range of biological activities primarily attributed to its structural features, including the piperidine ring and the tert-butoxycarbonyl (Boc) group. These features influence its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of arginase has been noted in related compounds, which may suggest a similar mechanism for this compound .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as many piperidine derivatives have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although detailed studies are still required for conclusive evidence .
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of arginase | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Arginase Inhibition Study :
A study conducted on related compounds demonstrated that specific structural modifications significantly enhanced arginase inhibition. This suggests that this compound could be optimized for similar effects . -
Antimicrobial Efficacy :
In vitro assays have shown that compounds with piperidine structures can disrupt bacterial growth. A study highlighted that derivatives with Boc groups exhibited enhanced activity against resistant strains of bacteria, indicating a promising avenue for further exploration with this compound . -
Cytotoxicity Assessment :
Preliminary evaluations using MTT assays on various cancer cell lines revealed that this compound could reduce cell viability significantly at higher concentrations, warranting further investigation into its potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Differences |
|---|---|---|---|---|---|
| (2R,3S)-Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate | 1231732-20-9 | C₁₉H₂₈N₂O₄ | 348.44 | Boc-protected amine, ethyl ester | Reference compound |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Boc-protected amine, carboxylic acid | Replaces ethyl ester with carboxylic acid; lacks para-aminophenyl group |
| tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate | N/A | C₂₈H₃₆N₆O₄ | ~544.63 | Boc-protected amine, nitro-pyrimidine, dibenzylamine | Extended heterocyclic substituent (pyrimidine) |
| (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | N/A | C₁₇H₂₁NO₃ | ~287.36 | Benzyl ester, allyl, hydroxyl | Hydroxyl and allyl substituents; benzyl ester instead of ethyl |
Key Observations :
- The carboxylic acid analog (CAS: 652971-20-5) exhibits lower molecular weight (305.37 vs. 348.44) and higher polarity due to the carboxylic acid group, which may reduce membrane permeability compared to the ethyl ester .
- The pyrimidine-containing analog introduces a nitro group and dibenzylamine, significantly increasing molecular weight (544.63) and complexity. This modification likely alters target binding affinity and metabolic pathways .
Key Observations :
- The target compound and its carboxylic acid analog share overlapping hazards (H302, H315, H319), but the latter’s additional H335 suggests higher volatility or dust generation due to the free carboxylic acid .
- The pyrimidine derivative’s nitro group may introduce explosive hazards, though specific data are unavailable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
